3-(3,4-Diaminophenyl)prop-2-enoic acid dihydrochloride
CAS No.:
Cat. No.: VC17725692
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12Cl2N2O2 |
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Molecular Weight | 251.11 g/mol |
IUPAC Name | (E)-3-(3,4-diaminophenyl)prop-2-enoic acid;dihydrochloride |
Standard InChI | InChI=1S/C9H10N2O2.2ClH/c10-7-3-1-6(5-8(7)11)2-4-9(12)13;;/h1-5H,10-11H2,(H,12,13);2*1H/b4-2+;; |
Standard InChI Key | MPXHTSFCLJDKHY-IKXJGISXSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)O)N)N.Cl.Cl |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)O)N)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, (E)-3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride, reflects its trans-configuration (-isomer) and the dihydrochloride salt form. The aromatic ring features amino groups at the 3- and 4-positions, which enhance its polarity and capacity for hydrogen bonding. The propenoic acid moiety introduces a conjugated double bond, contributing to its UV absorption characteristics and reactivity in Michael addition or polymerization reactions .
Table 1: Key Chemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 251.11 g/mol |
IUPAC Name | (E)-3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride |
InChI Key | MPXHTSFCLJDKHY-IKXJGISXSA-N |
Solubility | Highly soluble in water, moderate in polar organic solvents |
The dihydrochloride salt form improves aqueous solubility, making it suitable for biological assays. Spectroscopic data, such as NMR and IR, would typically reveal peaks corresponding to the amino groups ( ppm for ) and the carboxylic acid ( for ) .
Synthesis and Production Pathways
Industrial synthesis of 3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride often begins with the nitration of cinnamic acid derivatives, followed by reduction of nitro groups to amines. A typical pathway involves:
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Nitration: 3-(3,4-Dinitrophenyl)prop-2-enoic acid is synthesized via electrophilic aromatic substitution using nitric acid.
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Reduction: Catalytic hydrogenation (e.g., ) converts nitro groups to amines, yielding 3-(3,4-diaminophenyl)prop-2-enoic acid.
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Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt.
Optimized conditions (e.g., 60°C, 24 hours) achieve yields exceeding 75%, with purity confirmed via HPLC (>98%). Automation and flow chemistry have been employed in industrial settings to enhance reproducibility .
Research Findings and Biological Activity
While direct studies on this compound are sparse, structurally related molecules, such as (E)-3-(4-aminophenyl)prop-2-enoic acid, demonstrate notable bioactivity:
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Antimicrobial Effects: Analogous compounds inhibit bacterial growth by disrupting cell wall synthesis, with MIC values of 12.5 µg/mL against Staphylococcus aureus .
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Enzyme Inhibition: The amino groups facilitate interactions with enzyme active sites. For example, similar derivatives inhibit tyrosine kinase activity ().
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Drug Delivery: Functionalization with polyethylene glycol (PEG) enhances bioavailability, enabling targeted delivery of anticancer agents .
These findings suggest that 3-(3,4-diaminophenyl)prop-2-enoic acid dihydrochloride could serve as a scaffold for developing kinase inhibitors or antimicrobial agents.
Industrial and Research Applications
Pharmaceutical Development
The compound’s amino groups enable conjugation with bioactive molecules, forming prodrugs or antibody-drug conjugates (ADCs). For instance, coupling with doxorubicin via amide bonds enhances tumor-specific cytotoxicity.
Materials Science
In polymer chemistry, the diamine structure facilitates cross-linking in epoxy resins, improving thermal stability () . Additionally, its UV absorbance makes it a candidate for organic photovoltaics.
Analytical Chemistry
As a chiral building block, it resolves enantiomers in HPLC columns, achieving a separation factor () of 1.8 for racemic mixtures .
Hazard Statement | Precautionary Measure |
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H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Personal protective equipment (PPE), including nitrile gloves and goggles, is mandatory. Storage requires a dry, cool environment (<25°C) to prevent decomposition.
Comparative Analysis with Structural Analogs
Table 3: Structural and Functional Comparison
The diaminophenyl derivative’s dual amino groups enhance its binding affinity to biological targets compared to mono-aminated analogs .
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